Zolpidem-d6 6-Carboxylic Acid
Description
Contextualizing Zolpidem Metabolites in Imidazopyridine Biotransformation Studies
Zolpidem, an imidazopyridine derivative, undergoes extensive metabolism in the human body. scialert.net The biotransformation of zolpidem primarily occurs in the liver and involves several pathways mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a dominant role. nih.gov Other contributing enzymes include CYP1A2, CYP2C9, CYP2D6, and CYP2C19. wikipedia.org
The metabolic processes include:
Methyl oxidation: This occurs on both the phenyl and imidazopyridine moieties of the zolpidem molecule. scialert.net
Hydroxylation: This takes place on the imidazopyridine ring.
These initial transformations result in the formation of hydroxylated intermediates, which are then rapidly oxidized to their corresponding carboxylic acid derivatives. The principal metabolites are Zolpidem 6-carboxylic acid (ZCA) and zolpidem phenyl-4-carboxylic acid (ZPCA). epa.gov Notably, these metabolites are considered pharmacologically inactive. wikipedia.orgdrugbank.com
The study of these metabolites is crucial for several reasons. It provides a deeper understanding of the drug's metabolic fate, helps in identifying the specific enzymes involved in its breakdown, and offers insights into potential drug-drug interactions. nih.gov Furthermore, the presence and concentration of these metabolites in biological fluids like urine and blood are key indicators of zolpidem intake, which is particularly important in forensic toxicology. epa.gov
The Role of Stable Isotope Labeled Standards in Quantitative Bioanalysis and Mechanistic Investigations
Quantitative bioanalysis, a cornerstone of pharmaceutical research, demands high accuracy and precision in measuring drug and metabolite concentrations in biological samples. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for this purpose, especially in liquid chromatography-mass spectrometry (LC-MS) based assays. scispace.comnih.gov
The fundamental principle behind the use of SIL internal standards is that they are chemically identical to the analyte of interest but have a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. evitachem.com
The advantages of using SIL internal standards like Zolpidem-d6 (B582745) 6-Carboxylic Acid are numerous:
Correction for Variability: They compensate for variations that can occur during sample preparation, such as extraction losses, and for fluctuations in the mass spectrometer's response (ion suppression or enhancement). scispace.comnih.gov
Improved Accuracy and Precision: By co-eluting with the analyte, the SIL standard experiences the same experimental conditions, leading to more reliable and reproducible results. acanthusresearch.com
Enhanced Specificity: The use of SIL standards in conjunction with techniques like tandem mass spectrometry (MS/MS) provides a high degree of certainty in the identification and quantification of the target analyte. nih.gov
However, it is important to ensure the stability of the isotopic label, as any loss or exchange of the label could compromise the accuracy of the analysis. acanthusresearch.com
Rationale for Research Focusing on Zolpidem-d6 6-Carboxylic Acid as a Reference Standard
The focus on this compound as a reference standard is driven by the need for precise and reliable measurement of its non-labeled counterpart, Zolpidem 6-Carboxylic Acid, which is a major metabolite of zolpidem. lgcstandards.com Given that metabolites are often present in higher concentrations and for a longer duration in biological fluids than the parent drug, monitoring them provides a wider window for detecting drug administration. oup.com
The use of this compound as an internal standard is particularly critical in:
Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) profile of zolpidem. evitachem.com
Forensic and Clinical Toxicology: For the unambiguous identification and quantification of zolpidem use and to investigate cases of drug-facilitated crimes. cerilliant.comepa.gov
Medication Monitoring: To ensure patient compliance with prescribed zolpidem therapy. oup.com
By providing a reliable means of quantification, this compound plays a vital role in advancing our understanding of zolpidem's pharmacology and ensuring its safe and appropriate use.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C19H19N3O3 | nih.gov |
| Synonyms | 3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid-d6 | pharmaffiliates.com |
| Application | A major labelled metabolite of Zolpidem. | pharmaffiliates.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-4-6-13(7-5-12)18-15(10-17(23)21(2)3)22-11-14(19(24)25)8-9-16(22)20-18/h4-9,11H,10H2,1-3H3,(H,24,25)/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUGIBAONXDHRM-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)O)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C(=O)O)C3=CC=C(C=C3)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676198 | |
| Record name | 3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190014-62-0 | |
| Record name | 3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Formation Pathways of Unlabeled Zolpidem 6 Carboxylic Acid
Oxidative Metabolism of Zolpidem Leading to Carboxylic Acid Metabolites
The conversion of zolpidem to its carboxylic acid metabolites is the main route of its metabolism in humans. drugbank.comscialert.net This process renders the drug inactive and facilitates its excretion. drugbank.com The two primary carboxylic acid metabolites are zolpidem phenyl-4-carboxylic acid (ZPCA) and zolpidem 6-carboxylic acid (ZCA). clinicaltrials.govfrontiersin.org ZPCA is the major metabolite, accounting for a significant portion of the administered dose, while ZCA is a minor metabolite. clinicaltrials.govfrontiersin.org
The initial and rate-limiting step in the metabolism of zolpidem is hydroxylation. nih.govpharmgkb.org This reaction involves the addition of a hydroxyl group to the zolpidem molecule at one of three positions. nih.gov The primary sites of hydroxylation are the methyl group on the phenyl ring and the methyl group on the imidazopyridine moiety. drugbank.comscialert.net A third, less common hydroxylation occurs on the imidazopyridine ring itself. scialert.netnih.gov The hydroxylation of the methyl group on the imidazopyridine moiety leads to the formation of an alcohol intermediate, which is then further oxidized to zolpidem 6-carboxylic acid. scialert.netnih.gov
Following hydroxylation, the resulting alcohol metabolites are rapidly oxidized to aldehydes. clinicaltrials.govfrontiersin.orgnih.gov This conversion is catalyzed by alcohol dehydrogenases (ADHs). clinicaltrials.govfrontiersin.orgnih.gov ADHs are a group of enzymes found in the liver and other tissues, including the gastrointestinal tract. clinicaltrials.govhep-druginteractions.org The expression and activity of these enzymes can be influenced by various factors, including sex, with males generally exhibiting higher ADH activity in the gastrointestinal tract than females. clinicaltrials.govnih.gov This difference in ADH expression may contribute to sex-related variations in zolpidem metabolism. nih.govaformulabr.com.brnih.gov
The final step in the formation of zolpidem carboxylic acid metabolites is the oxidation of the aldehyde intermediates. clinicaltrials.govfrontiersin.orgnih.gov This reaction is carried out by aldehyde dehydrogenases (ALDHs), which convert the aldehydes into their corresponding carboxylic acids. clinicaltrials.govfrontiersin.orgnih.gov Similar to ADHs, ALDHs are present in the liver and other tissues, and their activity is crucial for the detoxification of aldehydes. clinicaltrials.govhep-druginteractions.org The conversion of the aldehyde derived from the hydroxylation of the imidazopyridine methyl group results in the formation of zolpidem 6-carboxylic acid. clinicaltrials.govfrontiersin.org
Contribution of Alcohol Dehydrogenases (ADHs) in Aldehyde Formation
Cytochrome P450 Isoenzyme Involvement in Zolpidem Biotransformation
The initial hydroxylation of zolpidem is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Several CYP isoenzymes are involved in this process, with varying degrees of contribution. nih.govresearchgate.netwikipedia.org
Research has consistently shown that CYP3A4 is the principal enzyme responsible for zolpidem metabolism. nih.govpharmgkb.orgresearchgate.netmedicines.org.uk It is estimated to be responsible for approximately 60% of the net intrinsic clearance of zolpidem. nih.govwikipedia.orgnih.gov
CYP2C9 also plays a significant role, contributing to about 22% of zolpidem's clearance. nih.govwikipedia.orgtandfonline.com The involvement of CYP2C9 is supported by inhibition studies using sulfaphenazole, a specific inhibitor of this enzyme. nih.gov
CYP1A2 is another major contributor, accounting for roughly 14% of zolpidem's metabolism. nih.govwikipedia.org The role of CYP1A2 has been confirmed through studies using cDNA-expressed enzymes and inducers. nih.gov
Relative Contributions of Major CYP Enzymes to Zolpidem Metabolism
| Enzyme | Relative Contribution |
|---|---|
| CYP3A4 | ~60% nih.govwikipedia.orgnih.gov |
| CYP2C9 | ~22% nih.govwikipedia.org |
Contribution of Minor CYP Enzymes to Zolpidem Metabolism
| Enzyme | Relative Contribution |
|---|---|
| CYP2D6 | <3% nih.govwikipedia.org |
Major Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9, CYP1A2) and their Relative Contributions
Relative Abundance and Formation Kinetics of Zolpidem Carboxylic Acid Metabolites (Distinction between Zolpidem Phenyl-4-Carboxylic Acid and Zolpidem 6-Carboxylic Acid)
Zolpidem is metabolized into three main derivatives, but two carboxylic acid metabolites are of primary importance: Zolpidem Phenyl-4-Carboxylic Acid (ZPCA) and Zolpidem 6-Carboxylic Acid (ZCA). clinicaltrials.gov Of these, ZPCA is the major circulating metabolite, accounting for a significantly larger portion of the administered dose compared to ZCA.
Studies have shown that ZPCA constitutes approximately 72-86% of the metabolites, while ZCA makes up only about 10% of the dose. clinicaltrials.gov The formation pathway leading to ZCA, which involves hydroxylation on the imidazopyridine ring, is quantitatively less dominant than the pathway leading to ZPCA, which involves hydroxylation of the methyl group on the phenyl ring. researchgate.netnih.gov In a study conducted in rats, the metabolic ratio (metabolite:parent) for Cmax and AUC was 47-fold and 27-fold greater for ZPCA than for ZCA, respectively, highlighting the predominance of the ZPCA pathway.
In Vitro Metabolic Studies Using Human Liver Microsomes
In vitro studies using human liver microsomes (HLMs) have been crucial in elucidating the metabolic pathways of zolpidem. These studies confirm that zolpidem is biotransformed into three principal hydroxylated metabolites. umb.edu.plnih.gov The pathway leading to the precursor of Zolpidem 6-Carboxylic Acid (termed the M-3 metabolite pathway in some studies) accounts for over 80% of the net intrinsic clearance in HLMs. nih.govnih.govcapes.gov.brdrugbank.com This pathway demonstrates both the highest maximum reaction velocity (Vmax) and the lowest Michaelis-Menten constant (Km), indicating high efficiency and affinity. nih.gov
The primary enzyme responsible for zolpidem metabolism in HLMs is CYP3A4, accounting for approximately 60-61% of the net intrinsic clearance. umb.edu.plnih.govnih.govcapes.gov.br Other contributing enzymes identified through these in vitro models include CYP2C9 (around 22%), CYP1A2 (around 14%), and to a much smaller degree, CYP2D6 and CYP2C19 (less than 3% each). wikipedia.orgnih.govnih.govcapes.gov.br The significant role of CYP3A4 is further substantiated by inhibition studies, where ketoconazole, a specific CYP3A4 inhibitor, potently blocks the formation of zolpidem metabolites. nih.govnih.gov
Table 1: Contribution of CYP Isoenzymes to Zolpidem Net Intrinsic Clearance in Human Liver Microsomes
| CYP Isoenzyme | Projected Contribution to Net Intrinsic Clearance (%) | Reference |
|---|---|---|
| CYP3A4 | ~61% | nih.govnih.govcapes.gov.br |
| CYP2C9 | ~22% | nih.govnih.govcapes.gov.br |
| CYP1A2 | ~14% | nih.govnih.govcapes.gov.br |
| CYP2D6 | <3% | nih.govnih.govcapes.gov.br |
| CYP2C19 | <3% | nih.govnih.govcapes.gov.br |
In Vivo Metabolic Investigations in Animal Models
In vivo studies in animal models, particularly rats, have provided valuable insights into the pharmacokinetics of zolpidem and its metabolites. drugbank.comsrce.hr These studies confirm the metabolic profile seen in vitro, with ZPCA being the predominant metabolite and ZCA being a minor one.
In one study, male rats administered an oral dose of zolpidem showed that ZPCA was the main metabolite formed. The plasma and brain concentrations of zolpidem and its two major carboxylic acid metabolites were quantified, confirming that the metabolic pathway favors the formation of ZPCA over ZCA. Animal studies have also been instrumental in observing that factors such as sex and gonadal androgens can influence the expression of ADH and ALDH enzymes, potentially affecting zolpidem's pharmacokinetic profile. While animal models are essential, it is noted that scaling factors for metabolic clearance can differ between species and from in vitro results, highlighting the complexity of extrapolating data directly to humans. nih.gov
Table 2: Comparative Pharmacokinetic Ratios of Zolpidem Metabolites in Rats
| Parameter | Metabolic Ratio (Metabolite:Parent) for ZPCA | Metabolic Ratio (Metabolite:Parent) for ZCA | Reference |
|---|---|---|---|
| Cmax Ratio | 1.39 | 0.029 | |
| AUC Ratio | 1.25 | 0.045 |
Advanced Analytical Methodologies Utilizing Zolpidem D6 6 Carboxylic Acid
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a highly sensitive and specific technique for the detection and quantification of zolpidem and its metabolites in various biological matrices. numberanalytics.com The use of Zolpidem-d6 (B582745) 6-carboxylic acid as an internal standard is integral to achieving accurate and reliable results by compensating for variations in sample preparation and instrument response.
Chromatographic Separation Parameters
Effective chromatographic separation is fundamental to resolving zolpidem and its metabolites from endogenous matrix components. This is achieved through the careful selection of the analytical column and the optimization of the mobile phase composition and gradient elution profile.
The choice of stationary phase is critical for achieving the desired separation. Reversed-phase chromatography is commonly employed for the analysis of zolpidem and its metabolites. nih.gov
C18 (Octadecylsilane): C18 columns are widely used and offer robust performance for the separation of a broad range of compounds, including zolpidem and its metabolites. ejournal.byresearchgate.net They provide good retention and separation based on the hydrophobicity of the analytes. Several studies have successfully utilized C18 columns for the simultaneous determination of zolpidem and its metabolites in biological fluids. oup.com
Phenyl-Hexyl: Phenyl-Hexyl columns provide alternative selectivity compared to C18 columns, particularly for aromatic compounds. hpst.czsigmaaldrich.com The phenyl groups in the stationary phase can interact with the aromatic rings of zolpidem and its metabolites through π-π interactions, leading to different retention characteristics and potentially improved resolution from interfering substances. sigmaaldrich.com One validated method for the analysis of zolpidem and its carboxylic acid metabolite utilized a Phenyl-Hexyl column, demonstrating its suitability for this application. oup.comresearchgate.net
| Stationary Phase | Separation Principle | Advantages for Zolpidem Metabolite Analysis | Example Application |
|---|---|---|---|
| C18 (Octadecylsilane) | Hydrophobic interactions | Robust, versatile, widely available, good retention for a broad range of analytes. ejournal.byresearchgate.net | Simultaneous determination of zolpidem and its metabolites in human plasma. ejournal.by |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Alternative selectivity, particularly for aromatic compounds, can improve resolution from interferences. hpst.czsigmaaldrich.com | Quantitative analysis of zolpidem and zolpidem carboxylic acid in medication monitoring. oup.comresearchgate.net |
The mobile phase composition and elution mode are tailored to achieve optimal separation and peak shape.
Mobile Phase Constituents:
Aqueous Phase: Typically consists of water with additives to control pH and improve ionization. Ammonium (B1175870) acetate (B1210297) and formic acid are common choices. ejournal.by Ammonium acetate serves as a buffer and can enhance electrospray ionization, while formic acid helps to protonate the analytes in positive ion mode, leading to better sensitivity. ejournal.by
Organic Phase: Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic solvents in reversed-phase chromatography for the analysis of zolpidem and its metabolites. ejournal.by The choice between them can influence selectivity and elution strength.
Elution Profiles:
Isocratic Elution: In some rapid screening methods, an isocratic mobile phase (constant composition) is used for simplicity and speed. oup.com For instance, a mixture of methanol and 5 mM ammonium acetate buffer with 0.1% formic acid (80:20, v/v) has been used. ejournal.by
Gradient Elution: Gradient elution, where the proportion of the organic solvent is increased over time, is more common for complex samples or when separating multiple metabolites. This allows for the efficient elution of compounds with a wider range of polarities. A typical gradient might start with a low percentage of organic solvent and ramp up to a high percentage to elute the more retained compounds. oup.com For example, a gradient using 5 mM ammonium acetate in water as mobile phase A and 5 mM ammonium acetate in a methanol:acetonitrile mixture as mobile phase B has been described. oup.comoup.com
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.00 - 0.10 | 90 | 10 | 0.35 |
| 0.10 - 2.20 | Linear gradient to 50 | Linear gradient to 50 | 0.35 |
| 2.20 - 2.30 | Linear gradient to 5 | Linear gradient to 95 | 0.35 |
| 2.30 - 3.00 | 5 | 95 | 0.35 |
| 3.00 - 3.10 | Linear gradient to 90 | Linear gradient to 10 | 0.35 |
| 3.10 - 4.00 | 90 | 10 | 0.35 |
This table is based on a method described for the analysis of zolpidem and its carboxylic acid metabolite. oup.comoup.com
Column Chemistries and Stationary Phase Selection (e.g., Phenyl-Hexyl, C18)
Mass Spectrometric Detection Strategies
Mass spectrometry provides the high selectivity and sensitivity required for the detection of zolpidem and its metabolites at low concentrations in biological samples.
Electrospray ionization (ESI) is the most common ionization technique for the analysis of zolpidem and its metabolites by LC-MS/MS. researchgate.netresearchgate.net ESI is a soft ionization technique that typically produces protonated molecules [M+H]+. Analysis is almost universally performed in the positive ion mode, as this provides the most intense signal for zolpidem and its metabolites, including Zolpidem-d6 6-carboxylic acid. nih.govoup.comaafs.org The acidic mobile phase conditions, often containing formic acid, facilitate the protonation of the analytes in the ESI source.
Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry technique that provides excellent selectivity and sensitivity for quantitative analysis. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For this compound, specific precursor-to-product ion transitions are monitored. While the exact m/z values for this compound are not explicitly detailed in the provided search results, the transitions for the non-deuterated zolpidem carboxylic acid and zolpidem-d6 (the internal standard for the parent drug) can be used to infer the likely transitions for this compound.
For zolpidem carboxylic acid, a quantifier transition of m/z 338.065 → 265.000 and a qualifier transition of m/z 338.065 → 293.000 have been reported. oup.com For zolpidem-d6, transitions of m/z 314.2 → 235.0 and 314.4 → 263.2 have been used. ejournal.byoup.com Based on this, the precursor ion for this compound would be expected to be approximately m/z 344. The specific product ions would be determined through infusion experiments to identify the most stable and abundant fragments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
|---|---|---|---|
| Zolpidem | 308.121 | 262.900 | Quantifier oup.com |
| Zolpidem | 308.121 | 219.100 | Qualifier oup.com |
| Zolpidem Carboxylic Acid | 338.065 | 265.000 | Quantifier oup.com |
| Zolpidem Carboxylic Acid | 338.065 | 293.000 | Qualifier oup.com |
| Zolpidem-d6 | 314.2 | 235.0 | Quantifier/Qualifier ejournal.by |
| Zolpidem-d6 | 314.4 | 263.2 | Qualifier oup.com |
Electrospray Ionization (ESI) in Positive Ion Mode
Sample Preparation and Extraction Techniques
Effective sample preparation is fundamental to removing interferences from complex biological matrices like urine and blood, thereby enhancing the sensitivity and specificity of subsequent analyses. The choice of extraction technique is critical for achieving high recovery and purity of the target analytes.
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples. semanticscholar.org For the analysis of zolpidem and its metabolites, including the carboxylic acid forms, mixed-mode SPE is often employed to achieve optimal extraction efficiency. oup.comnih.gov These protocols leverage specific interactions between the analytes and the solid phase material to isolate them from the matrix.
One detailed method involves the use of polymer-based SPE cartridges, such as Evolute Express ABN. oup.comoup.com In this procedure, the deuterated internal standard, Zolpidem-d6, is added to the sample before extraction. oup.comoup.com The process typically includes a preconditioning step with a weak acid, followed by washing steps to remove interfering substances, and finally, elution of the target compounds with a strong organic solvent like methanol. oup.comoup.com Another approach uses mixed-mode SPE columns conditioned with methanol and acetic acid, followed by a series of washes and gravity-flow loading of the sample. oup.com
Table 1: Example of a Solid-Phase Extraction (SPE) Protocol
| Step | Reagent/Material | Purpose | Reference |
|---|---|---|---|
| Sorbent | Evolute Express ABN, 10 mg | Analyte retention | oup.comoup.com |
| Internal Standard | Zolpidem-d6 (50 ng/mL) | Quantification standard | oup.comoup.com |
| Preconditioning | 2% Formic Acid | Activates the sorbent | oup.comoup.com |
| Washing | 5% Methanol (x2) | Removes polar interferences | oup.comoup.com |
| Elution | 100% Methanol | Recovers the analyte | oup.comoup.com |
| Post-Elution | Dry down and reconstitute in 90:10 water:methanol | Sample concentration and solvent matching | oup.comoup.com |
Protein precipitation is a rapid and straightforward method for sample clean-up, particularly for blood and plasma samples. This technique involves adding a precipitating agent, typically an organic solvent like acetonitrile or acetone, to the sample. researchgate.netojp.gov The solvent denatures and precipitates proteins, which can then be separated by centrifugation.
In one procedure for analyzing zolpidem and its metabolites, samples are extracted in a single step using acetonitrile containing 0.1% formic acid. researchgate.net The resulting supernatant, containing the analytes, is dried and reconstituted for analysis. researchgate.net While simpler than SPE, protein precipitation may result in a less clean extract, a phenomenon known as a "matrix effect," which can interfere with mass spectrometric analysis. The use of a stable isotope-labeled internal standard like this compound is critical to mitigate these effects and ensure accurate quantification.
Table 2: Protein Precipitation Protocol
| Step | Reagent | Procedure | Reference |
|---|---|---|---|
| Extraction | Acetonitrile (with 0.1% formic acid) | Added to blood or urine specimen for single-step extraction. | researchgate.net |
| Separation | Centrifugation | Pellets the precipitated proteins. | ojp.gov |
| Collection | Supernatant transfer | The liquid containing the analyte is collected. | researchgate.net |
| Final Step | Drying and Reconstitution | Supernatant is dried and redissolved in methanol. | researchgate.net |
In drug metabolism, compounds are often conjugated with molecules like glucuronic acid to increase their water solubility and facilitate excretion. semanticscholar.org To analyze the total concentration of a drug or metabolite, a hydrolysis step is required to cleave these conjugates. semanticscholar.org Enzymatic hydrolysis using β-glucuronidase is a common and specific method for this purpose. semanticscholar.org
For zolpidem and its metabolites, samples may be subjected to enzymatic hydrolysis as part of a comprehensive analytical method, even though there are no definitive reports of these specific analytes being conjugated. oup.comoup.com This pre-treatment step ensures that any potential glucuronidated forms are converted to their free forms before extraction and analysis. lcms.cz The process involves incubating the sample with a recombinant β-glucuronidase enzyme, such as IMCSzyme™, at an elevated temperature (e.g., 55-60°C) for a set period, typically 60 minutes. oup.comoup.comphenomenex.com
Protein Precipitation and Other Extraction Procedures
Gas Chromatography–Tandem Mass Spectrometry (GC-MS/MS) Approaches
GC-MS/MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and specific detection of tandem mass spectrometry. However, its application to polar and non-volatile compounds like carboxylic acids presents challenges.
It is important to note that some suppliers specify that Zolpidem-d6 is not suitable for direct analysis by GC/MS. cerilliant.comsigmaaldrich.com This is primarily because compounds with polar functional groups, such as the carboxylic acid in this compound, exhibit poor chromatographic behavior and may not be volatile enough for GC analysis without modification. colostate.edu
Electron Ionization (EI) is a hard ionization technique that generates numerous fragments, creating a detailed mass spectrum that acts as a chemical fingerprint. The fragmentation pattern provides valuable structural information.
To overcome the challenges of analyzing polar compounds by GC, a chemical derivatization step is often required. science.gov Derivatization converts polar functional groups, like the carboxylic acid (-COOH) and amine groups, into less polar, more volatile, and more thermally stable derivatives. colostate.edujfda-online.com This process significantly improves peak shape, reduces tailing, and enhances the sensitivity of the analysis. jfda-online.com
For carboxylic acids such as this compound, common derivatization techniques include:
Silylation: This involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.
Alkylation: This process converts the carboxylic acid into an ester, for example, a methyl ester, using reagents like diazomethane. colostate.edu
These derivatization reactions create a molecule that is more amenable to GC analysis, allowing for the successful application of GC-MS/MS for quantification. science.gov The choice of derivatizing agent depends on the specific functional groups present in the analyte and the desired properties of the resulting derivative. jfda-online.com
Electron Ionization (EI) Characteristics and Fragmentation Analysis
Method Validation Parameters for Quantitative Bioanalysis with Deuterated Standards
The validation of a bioanalytical method is a comprehensive process that demonstrates the suitability of the method for its intended purpose. europa.eu When employing a deuterated internal standard like this compound, specific validation parameters are assessed to ensure the method's performance. These parameters, guided by regulatory bodies such as the FDA and EMA, include linearity, limits of detection and quantitation, extraction recovery, matrix effects, and precision and accuracy. kcasbio.comeuropa.eunih.govijpsjournal.com
The linearity of a bioanalytical method establishes the proportional relationship between the concentration of the analyte and the response of the analytical instrument over a defined range. nih.gov For the quantification of zolpidem and its metabolites, a calibration curve is constructed by analyzing a series of calibration standards prepared by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte and a constant concentration of the internal standard, this compound. europa.eurrml.ro
The calibration range is defined by the lower limit of quantitation (LLOQ) and the upper limit of quantitation (ULOQ). europa.eucertara.com This range must encompass the expected concentrations of the analyte in the study samples. ich.org A typical calibration curve consists of a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and at least six to eight non-zero concentration levels. rrml.ro
The relationship between the analyte concentration and the instrument response is typically evaluated using a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy across the entire concentration range. nih.govnih.gov The acceptance criterion for the calibration curve is generally a correlation coefficient (r) of 0.99 or greater. rsc.org Additionally, the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, where a deviation of up to ±20% is often acceptable. rsc.orgjapsonline.com
Table 1: Representative Linearity and Calibration Range Data for Zolpidem Analysis
| Analyte | Matrix | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r) | Reference |
|---|---|---|---|---|---|
| Zolpidem | Human Plasma | 2.0–200 | Weighted Linear | ≥0.997 | ejournal.by |
| Zolpidem | Oral Fluid | 0.05–200 | Not Specified | Not Specified | oup.com |
| Olmesartan | Human Plasma | 5–2500 | Not Specified | Not Specified | nih.gov |
| Venetoclax | Rat Plasma | 5-1000 | Not Specified | ≥0.998 | nih.gov |
| Azacitidine | Rat Plasma | 5-3000 | Not Specified | ≥0.998 | nih.gov |
The limit of detection (LOD) and limit of quantitation (LOQ) are crucial parameters that define the sensitivity of a bioanalytical method. nih.gov The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise of the analytical instrument, though not necessarily quantified with acceptable accuracy and precision. certara.comnih.gov The LOQ, on the other hand, is the lowest concentration of an analyte that can be quantitatively determined with a predefined level of accuracy and precision. certara.comnih.gov
For bioanalytical methods, the LOQ is a more critical parameter and is typically established as the lowest standard on the calibration curve. rrml.ro The acceptance criteria for the LOQ are generally an accuracy within 80-120% of the nominal concentration and a precision (coefficient of variation, %CV) of ≤20%. pensoft.net The use of a deuterated internal standard like this compound helps to achieve a lower and more reliable LOQ by compensating for variations in sample preparation and instrument response. kcasbio.comresearchgate.net
Table 2: LOD and LOQ Values from Various Bioanalytical Methods
| Analyte | Matrix | LOD (ng/mL) | LLOQ (ng/mL) | Reference |
|---|---|---|---|---|
| Zolpidem | Oral Fluid | 0.01 | 0.05 | oup.com |
| Zolpidem Phenyl-4-carboxylic Acid | Oral Fluid | 0.05 | 0.1 | oup.com |
| Zolpidem | Human Plasma | Not Specified | 2.0 | ejournal.by |
| Venetoclax | Rat Plasma | 2 | 5 | nih.gov |
| Azacitidine | Rat Plasma | 2 | 5 | nih.gov |
Extraction recovery and matrix effects are critical parameters to evaluate, especially in complex biological matrices like plasma, blood, or tissue homogenates. waters.comresearchgate.net Extraction recovery assesses the efficiency of the analyte's extraction from the biological matrix during sample preparation. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a pure standard solution of the same concentration.
Matrix effects are the alteration of ionization efficiency of an analyte due to the presence of co-eluting, interfering substances in the biological matrix. waters.com These effects can lead to ion suppression or enhancement, resulting in inaccurate quantification. kcasbio.com Deuterated internal standards like this compound are invaluable in mitigating matrix effects. clearsynth.comkcasbio.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects, allowing for accurate normalization of the analyte's response. kcasbio.com
The matrix effect is typically evaluated by comparing the response of an analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the response of a pure standard solution. rsc.org A matrix factor of close to 1.0 indicates a minimal matrix effect.
Table 3: Extraction Recovery and Matrix Effect Data
| Analyte | Internal Standard | Matrix | Mean Extraction Recovery (%) | Matrix Effect (%) | Reference |
|---|---|---|---|---|---|
| Zolpidem | Zolpidem-d6 | Human Plasma | 82.49 | Not Reported | ejournal.by |
| Zolpidem-d6 | - | Human Plasma | 84.24 | Not Reported | ejournal.by |
| Various Endocannabinoids | Deuterated Analogs | Human CSF | 61.5 - 114.8 | 24.4 - 105.2 | researchgate.net |
| Various Pharmaceuticals | Deuterated Analogs | Blood | Not Reported | Corrected by IS | nih.gov |
Accuracy and precision are fundamental parameters in bioanalytical method validation that describe the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. rrml.ro These are evaluated at multiple concentration levels, typically low, medium, and high-quality control (QC) samples, within the calibration range. japsonline.compensoft.net
Intra-day (within-run) accuracy and precision are determined by analyzing multiple replicates of the QC samples in a single analytical run. wisdomlib.org
Inter-day (between-run) accuracy and precision are assessed by analyzing the QC samples on different days. wisdomlib.org
Accuracy is expressed as the percentage of the nominal concentration, while precision is reported as the coefficient of variation (%CV). japsonline.com For a bioanalytical method to be considered reliable, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ). pensoft.net The use of this compound as an internal standard significantly contributes to achieving high accuracy and precision by correcting for variability throughout the analytical process. ejournal.by
Table 4: Intra-day and Inter-day Accuracy and Precision Data for Zolpidem Analysis
| Parameter | Concentration Level | Accuracy (%) | Precision (%CV) | Reference |
|---|---|---|---|---|
| Intra-day | Low, Medium, High | 94.44 - 98.38 | 2.06 - 4.67 | ejournal.by |
| Inter-day | Low, Medium, High | 100.06 - 103.80 | 4.08 - 8.95 | ejournal.by |
Research Applications and Significance of Zolpidem D6 6 Carboxylic Acid
Utilization as an Internal Standard in Bioanalytical Assays for Zolpidem and Metabolites
Zolpidem-d6 (B582745) 6-Carboxylic Acid is widely employed as an internal standard in bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of zolpidem and its metabolites in biological matrices such as urine, blood, plasma, and oral fluid. cerilliant.com The stable isotope-labeled internal standard is essential for achieving accurate and precise quantification in these complex samples. cerilliant.comnih.gov
Principles of Isotope Dilution Mass Spectrometry in Metabolite Quantification
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to a sample before processing. In the context of zolpidem analysis, Zolpidem-d6 6-Carboxylic Acid serves this purpose. Since the internal standard is chemically identical to the analyte of interest (Zolpidem 6-Carboxylic Acid) but has a different mass due to the deuterium (B1214612) atoms, it behaves similarly during sample extraction, cleanup, and chromatographic separation. researchgate.net
During mass spectrometric detection, the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge ratios. By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, a precise and accurate quantification of the analyte in the original sample can be achieved. researchgate.net This method effectively corrects for any loss of analyte that may occur during sample preparation and analysis.
Mitigating Matrix Effects and Enhancing Analytical Accuracy
Biological samples are complex mixtures containing numerous endogenous substances that can interfere with the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. nih.goveijppr.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.goveijppr.com
The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. lcms.cz Because the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. nih.gov By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects is normalized, leading to significantly improved analytical accuracy and precision. lcms.czlgcstandards.com Studies have demonstrated that this approach can keep matrix effects within an acceptable range, typically ±15%, ensuring the reliability of the analytical method. researchgate.net
Contributions to Metabolic and Pharmacokinetic Research in Animal Models
This compound, in conjunction with other deuterated standards like Zolpidem-d6, plays a vital role in preclinical metabolic and pharmacokinetic (PK) studies in animal models, such as rats. researchgate.netnih.gov These studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME).
In a study investigating sex-related differences in zolpidem clearance in rats, researchers used Zolpidem-d6 as an internal standard to quantify plasma and brain concentrations of zolpidem and its major metabolites, including Zolpidem 6-Carboxylic Acid. nih.gov This allowed for the precise measurement of pharmacokinetic parameters like maximum concentration (Cmax) and area under the concentration-time curve (AUC), revealing significant differences between male and female rats. researchgate.netnih.gov Such research provides valuable insights into the enzymes involved in zolpidem metabolism and helps to explain observed sex-specific differences in drug response. researchgate.netnih.gov
Table 1: Example Chromatographic Data for Zolpidem and Metabolites
| Compound | Retention Time (min) |
| Zolpidem | 4.8 |
| Zolpidem phenyl 4-carboxylic acid | 3.6 |
| Zolpidem 6-carboxylic acid | 4.1 |
| Zolpidem-d6 (Internal Standard) | 4.8 |
This table is based on data from a study in rats and illustrates the separation of zolpidem and its metabolites in a chromatographic system.
Application in Forensic Toxicology and Analytical Chemistry Standard Laboratories
In the realms of forensic toxicology and analytical chemistry, this compound is an indispensable certified reference material. cerilliant.comepa.gov Its use ensures the accuracy and reliability of analytical methods for detecting and quantifying zolpidem and its metabolites in cases of drug-facilitated crimes, compliance monitoring, and post-mortem investigations. epa.govnih.govoup.comnumberanalytics.com
Extending the Detection Window for Zolpidem Metabolism in Biological Samples
Zolpidem has a relatively short half-life, making its detection in biological samples challenging, especially if there is a delay in sample collection. researchgate.netoup.com The metabolites of zolpidem, including Zolpidem 6-Carboxylic Acid and the major metabolite Zolpidem phenyl-4-carboxylic acid, are excreted in urine for a longer period than the parent drug. nih.govoup.com Therefore, analytical methods that include the quantification of these metabolites significantly extend the window of detection for zolpidem use. researchgate.netoup.comnih.gov
The use of this compound as an internal standard in these methods is critical for the accurate measurement of the metabolite, which can be detected in urine for up to 72 hours or more after ingestion of a single dose. nih.gov This extended detection window is particularly important in forensic investigations where timely sample collection is not always possible. nih.govoup.com
Ensuring Analytical Rigor in Compliance Monitoring and Investigative Analysis
For laboratories conducting compliance monitoring or forensic analysis, adherence to strict quality control and quality assurance protocols is paramount. cerilliant.comlcms.cz The use of certified reference materials, such as this compound, is a fundamental requirement for method validation and routine quality control. cerilliant.com It ensures the traceability and comparability of results between different laboratories. lcms.cz
By incorporating this internal standard, analytical methods can achieve high levels of precision and accuracy, with intra- and inter-day variations typically below 15%. epa.gov This level of analytical rigor is essential for providing legally defensible results in forensic cases and for making accurate assessments in clinical compliance monitoring. cerilliant.comresearchgate.net
Future Directions in Research on Zolpidem D6 6 Carboxylic Acid
Development of Next-Generation Analytical Techniques for Metabolite Profiling
The precise and reliable quantification of drug metabolites is a cornerstone of pharmaceutical research and clinical toxicology. While current methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are effective, the future lies in developing techniques with even greater sensitivity, throughput, and comprehensiveness. nih.govescientificpublishers.com The role of stable isotope-labeled internal standards such as Zolpidem-d6 (B582745) 6-Carboxylic Acid is critical in this evolution, as they compensate for variations in sample preparation and analysis, ensuring data accuracy. musechem.comthermofisher.comisolife.nliroatech.com
Future analytical advancements are expected to focus on:
High-Resolution Mass Spectrometry (HRMS): The application of HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, allows for non-targeted data acquisition. nih.gov This enables researchers to retrospectively mine data for a wide range of metabolites without pre-selecting them, a significant advantage over traditional targeted methods. nih.gov This approach, combined with data processing techniques like mass defect filtering, facilitates the detection of unexpected or trace-level metabolites. nih.gov
Enhanced Chromatographic Separation: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) with smaller particle-size columns offers faster analysis times and improved resolution of structurally similar metabolites. nih.govspringernature.com Innovations in column chemistries, such as hydrophilic interaction liquid chromatography (HILIC), are expanding the range of polar metabolites that can be effectively analyzed. nih.gov
Automation and High-Throughput Screening: Adapting analytical workflows to 96-well or higher formats enables automated, high-throughput analysis essential for large-scale clinical and metabolomics studies. mdpi.com The development of direct injection techniques, which minimize sample preparation, further increases efficiency. escientificpublishers.com
Novel Detection Strategies: The integration of techniques like ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the ion's size and shape, helping to resolve isobaric interferences that traditional MS cannot distinguish. nih.govresearchgate.net Furthermore, advanced software tools are being developed for more automated and accurate data processing and metabolite identification. researchgate.netsciex.com
| Analytical Technique | Principle | Primary Advantage | Role of Zolpidem-d6 6-Carboxylic Acid |
|---|---|---|---|
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. escientificpublishers.com | High specificity and sensitivity for targeted quantification. escientificpublishers.com | Internal standard for accurate quantification by correcting for matrix effects and instrument variability. oup.com |
| GC-MS | Separation of volatile compounds by gas chromatography before mass analysis; often requires derivatization. nih.gov | Excellent for volatile and thermally stable compounds. nih.gov | Internal standard for quantification, especially after derivatization to make the analyte volatile. |
| HRMS (e.g., Q-TOF, Orbitrap) | Provides highly accurate mass measurements, enabling determination of elemental composition. nih.gov | Enables non-targeted analysis and identification of unknown metabolites. nih.gov | Serves as a "lock mass" for instrument calibration and as a reference for retention time and fragmentation pattern. |
| Immunoassay | Uses antibodies to detect the presence of a specific molecule or class of molecules. | Rapid screening and high throughput. | Not directly used, but its unlabeled counterpart is the target analyte. Specificity can be a challenge. |
Advanced Applications in Systems Biology and Metabolomics Research
This compound is more than just a tool for routine analytical chemistry; it is an enabler of advanced research in systems biology and metabolomics. These fields aim to provide a holistic understanding of biological systems by studying the complex interactions of genes, proteins, and metabolites. nih.gov
The use of stable isotope-labeled standards is foundational to quantitative metabolomics. musechem.comnih.gov By employing techniques like Isotope Dilution Mass Spectrometry (IDMS), researchers can achieve highly accurate and precise measurements of metabolite concentrations in complex biological samples. isolife.nlontosight.ai This accuracy is paramount for:
Metabolic Network Modeling: Accurate quantitative data allows for the construction and validation of computational models of metabolic networks. These models can simulate the flow of metabolites through various pathways and predict how the system might respond to perturbations, such as drug administration.
Biomarker Discovery: By comparing the metabolomes of healthy individuals to those with a disease, researchers can identify metabolic signatures associated with the disease state. iroatech.com The reliability of these potential biomarkers depends entirely on the accuracy of the quantitative data, which is ensured by the use of internal standards like this compound. thermofisher.com
Pharmacometabolomics: This subfield investigates how an individual's metabolic profile influences their response to a drug. Stable isotope standards are crucial for accurately profiling drug metabolites and endogenous compounds, helping to unravel the biochemical basis for inter-individual differences in drug efficacy and toxicity.
Future research will likely see the integration of quantitative metabolomics data, obtained using standards like this compound, with other "omics" data (genomics, transcriptomics, proteomics) to build comprehensive, multi-layered models of biological systems. creative-proteomics.com This systems-level approach is essential for moving towards personalized medicine, where therapeutic strategies can be tailored to an individual's unique biochemical profile.
Elucidating Specific Enzyme-Substrate Interactions in Zolpidem 6-Carboxylic Acid Formation (unlabeled metabolite)
The biotransformation begins with the hydroxylation of the methyl group on zolpidem's imidazopyridine moiety, a reaction mediated primarily by the Cytochrome P450 (CYP) enzyme system. nih.gov This initial hydroxylation is the rate-limiting step in the formation of the corresponding alcohol derivative. This intermediate is then rapidly oxidized to the final carboxylic acid product. nih.govresearchgate.net
Studies using human liver microsomes and cDNA-expressed enzymes have identified several CYP isoforms involved in this initial step. nih.govdrugbank.comcapes.gov.br The primary contributor is CYP3A4, with smaller but significant roles played by CYP2C9 and CYP1A2. nih.govdrugbank.com Other isoforms like CYP2D6 and CYP2C19 have been shown to have minimal involvement. nih.govdrugbank.comresearchgate.net
A subsequent and critical step in the pathway is the oxidation of the alcohol intermediate to the carboxylic acid. Research in rat models has indicated that this conversion is carried out by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). nih.govresearchgate.netnih.gov It has been proposed that sex-related differences in the expression of these enzymes may contribute to the observed pharmacokinetic variations of zolpidem between males and females. nih.govnih.gov
Future research should aim to:
Define Kinetic Parameters: Determine the precise kinetic parameters (Kₘ, Vₘₐₓ) for each specific human ADH and ALDH isoform involved in the oxidation of the zolpidem alcohol intermediate.
Structural Biology: Use techniques like X-ray crystallography to solve the three-dimensional structures of the key enzymes (CYP3A4, ADHs, ALDHs) in complex with their respective zolpidem-related substrates. This would provide atomic-level detail of the binding interactions.
In Silico Modeling: Employ computational methods, such as molecular dynamics simulations, to model the dynamic interactions between the enzymes and substrates, offering insights into the transition states and reaction mechanisms. nih.gov
| Enzyme Family | Specific Isoform | Role in Zolpidem 6-Carboxylic Acid Pathway | Projected Contribution to Initial Clearance | Known Inhibitors |
|---|---|---|---|---|
| Cytochrome P450 (CYP) | CYP3A4 | Major contributor to the initial hydroxylation of zolpidem. nih.gov | ~61% nih.govdrugbank.com | Ketoconazole nih.govdrugbank.com |
| CYP2C9 | Contributes to the initial hydroxylation of zolpidem. nih.govdrugbank.com | ~22% nih.govdrugbank.com | Sulfaphenazole nih.gov | |
| CYP1A2 | Contributes to the initial hydroxylation of zolpidem. nih.govdrugbank.com | ~14% nih.govdrugbank.com | Fluvoxamine | |
| CYP2D6 / CYP2C19 | Minor role in the initial hydroxylation of zolpidem. nih.govdrugbank.com | <3% nih.govdrugbank.com | Quinidine (for CYP2D6) | |
| Dehydrogenases | ADH/ALDH Isoforms | Oxidize the alcohol intermediate to the final carboxylic acid. nih.govresearchgate.net | Not quantified, but essential for the second step. | Disulfiram (general inhibitor) nih.govnih.gov |
Q & A
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) is preferred. For plasma samples (e.g., rat studies), protein precipitation followed by solid-phase extraction minimizes matrix interference. Calibrate using a linear range of 0.1–50 µg/mL and validate precision (RSD <15%) and accuracy (80–120% recovery) per ICH guidelines .
Q. What is the role of this compound in studying Zolpidem metabolism?
- Methodological Answer : As a deuterated analog, it serves as an internal standard to track phase-I metabolic pathways, particularly hydroxylation and carboxylation. In rat models, its stable plasma concentration (compared to Zolpidem) allows precise normalization of parent drug clearance rates, enabling sex-specific pharmacokinetic analyses (e.g., hepatic ALDH/ADH activity differences) .
Advanced Research Questions
Q. How should researchers design pharmacokinetic studies to investigate interspecies variability in this compound clearance?
- Methodological Answer : Use a crossover design with controlled variables (e.g., diet, circadian rhythm). Group animals by sex and species (e.g., rats vs. primates), collect serial blood samples at 0, 15, 30, 60, 120, and 240 minutes post-dose, and analyze using non-compartmental modeling. Compare AUC and half-life (t₁/₂) to identify enzymatic differences (e.g., CYP3A4 vs. CYP2C19 dominance) .
Q. How can researchers resolve contradictory data on this compound stability under varying experimental conditions?
- Methodological Answer : Conduct forced degradation studies: expose the compound to heat (40–60°C), light (UV), and acidic/alkaline buffers (pH 3–10). Monitor degradation via LC-MS and quantify major impurities (e.g., de-deuterated forms). Use Arrhenius plots to predict shelf-life and establish storage guidelines (e.g., -20°C in amber vials) .
Q. What strategies are effective for integrating this compound into neuropharmacological tracer studies?
- Methodological Answer : Administer the deuterated compound alongside unlabeled Zolpidem in microdoses (≤100 µg/kg). Use positron emission tomography (PET) with ¹¹C-labeled analogs to correlate brain permeability. Validate blood-brain barrier penetration via cerebrospinal fluid (CSF) sampling and LC-MS quantification .
Q. How can advanced impurity profiling enhance the reliability of this compound as a reference standard?
- Methodological Answer : Perform LC-high-resolution MS (LC-HRMS) to detect trace impurities (e.g., Zolpidem Phenyl-4-carboxylic Acid). Use spiking experiments with known impurities (CAS No. 109461-65-6) to validate specificity. Establish acceptance criteria for batch-to-batch consistency (e.g., ≤0.1% impurity threshold) .
Q. What statistical approaches are recommended for analyzing sex-dependent differences in this compound pharmacokinetics?
- Methodological Answer : Apply mixed-effects modeling to account for intra-subject variability. Use Wilcoxon signed-rank tests for non-normal distributions (e.g., skewed AUC data) and ANCOVA to adjust for covariates like body weight. Report effect sizes (e.g., Cohen’s d) to quantify sex-based differences in metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
